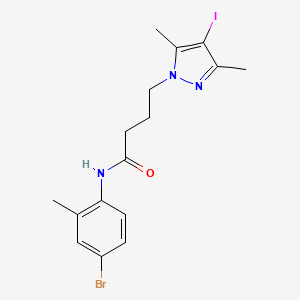![molecular formula C17H19BrN2O5 B11481444 5-[(E)-2-(3-bromo-5-ethoxy-4-propoxyphenyl)ethenyl]-3-methyl-4-nitro-1,2-oxazole](/img/structure/B11481444.png)
5-[(E)-2-(3-bromo-5-ethoxy-4-propoxyphenyl)ethenyl]-3-methyl-4-nitro-1,2-oxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(1E)-2-(3-BROMO-5-ETHOXY-4-PROPOXYPHENYL)ETHENYL]-3-METHYL-4-NITRO-1,2-OXAZOLE is a complex organic compound characterized by its unique structure, which includes a brominated phenyl group, an ethoxy and propoxy substituent, and a nitro-oxazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(1E)-2-(3-BROMO-5-ETHOXY-4-PROPOXYPHENYL)ETHENYL]-3-METHYL-4-NITRO-1,2-OXAZOLE typically involves multiple steps, starting from commercially available precursors. One common approach is the bromination of 3-ethoxy-4-propoxybenzaldehyde, followed by a series of condensation and cyclization reactions to form the final oxazole ring. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific catalysts to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired scale of production, cost-effectiveness, and environmental considerations. Optimization of reaction conditions, including temperature, pressure, and solvent choice, is crucial to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
5-[(1E)-2-(3-BROMO-5-ETHOXY-4-PROPOXYPHENYL)ETHENYL]-3-METHYL-4-NITRO-1,2-OXAZOLE can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine derivative, while substitution of the bromine atom can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
5-[(1E)-2-(3-BROMO-5-ETHOXY-4-PROPOXYPHENYL)ETHENYL]-3-METHYL-4-NITRO-1,2-OXAZOLE has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying biochemical pathways and mechanisms.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 5-[(1E)-2-(3-BROMO-5-ETHOXY-4-PROPOXYPHENYL)ETHENYL]-3-METHYL-4-NITRO-1,2-OXAZOLE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Similar Compounds
3-BROMO-5-ETHOXY-4-HYDROXY-BENZALDEHYDE: A precursor in the synthesis of the target compound.
4-BROMO-3,5-DIMETHYLANISOLE: Shares the brominated phenyl group but differs in other substituents.
2-BROMO-5-METHOXY-1,3-DIMETHYLBENZENE: Another brominated aromatic compound with different functional groups.
Uniqueness
5-[(1E)-2-(3-BROMO-5-ETHOXY-4-PROPOXYPHENYL)ETHENYL]-3-METHYL-4-NITRO-1,2-OXAZOLE is unique due to its combination of a brominated phenyl group, ethoxy and propoxy substituents, and a nitro-oxazole moiety. This unique structure imparts specific chemical and biological properties that distinguish it from similar compounds.
Properties
Molecular Formula |
C17H19BrN2O5 |
|---|---|
Molecular Weight |
411.2 g/mol |
IUPAC Name |
5-[(E)-2-(3-bromo-5-ethoxy-4-propoxyphenyl)ethenyl]-3-methyl-4-nitro-1,2-oxazole |
InChI |
InChI=1S/C17H19BrN2O5/c1-4-8-24-17-13(18)9-12(10-15(17)23-5-2)6-7-14-16(20(21)22)11(3)19-25-14/h6-7,9-10H,4-5,8H2,1-3H3/b7-6+ |
InChI Key |
PNNVTMPPLNKHSH-VOTSOKGWSA-N |
Isomeric SMILES |
CCCOC1=C(C=C(C=C1Br)/C=C/C2=C(C(=NO2)C)[N+](=O)[O-])OCC |
Canonical SMILES |
CCCOC1=C(C=C(C=C1Br)C=CC2=C(C(=NO2)C)[N+](=O)[O-])OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl [(3S,4R)-4-hydroxytetrahydrothiophen-3-yl]carbamate](/img/structure/B11481364.png)
![N-[4-({1-[2-(3,4-dimethoxyphenyl)ethyl]-6,6-dimethyl-2,4-dioxo-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl}sulfamoyl)phenyl]acetamide](/img/structure/B11481370.png)
![N-(furan-3-ylmethyl)-2-[(4-oxo-8-phenyl-3,4-dihydropyrazolo[1,5-a][1,3,5]triazin-2-yl)sulfanyl]acetamide](/img/structure/B11481372.png)
![1-(5-Methyl-4,5-dihydro-1,3-thiazol-2-yl)-3-(4-methylphenyl)-1-[3-(trifluoromethyl)phenyl]urea](/img/structure/B11481379.png)
![N-(2-bromo-4-fluorophenyl)-7,7-dimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B11481398.png)
![(3Z)-3-[(2S,3S,4S)-6-bromo-3-nitro-2-(trichloromethyl)-3,4-dihydro-2H-chromen-4-yl]-4-hydroxypent-3-en-2-one](/img/structure/B11481403.png)
![3-[2-(4-chlorophenyl)-5,6-diphenyl-1H-imidazo[1,2-a]imidazol-1-yl]propan-1-ol](/img/structure/B11481409.png)
![ethyl 5-({6-[(Z)-{2-[(5-fluoro-1H-indol-2-yl)carbonyl]hydrazinylidene}methyl]-4,7-dimethoxy-1,3-benzodioxol-5-yl}methyl)-4,5-dihydro-1,2-oxazole-3-carboxylate](/img/structure/B11481417.png)
![5-(4-methoxyphenyl)-6-(3-methoxypropyl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B11481422.png)
![1,4-Bis{[5-chloro-2-(2-morpholin-4-yl-2-oxoethoxy)phenyl]sulfonyl}-1,4-diazepane](/img/structure/B11481430.png)
![N-(2-{[(4-ethoxyphenyl)carbonyl]amino}ethyl)-3-(4-methylphenyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11481436.png)
![2-(Methoxymethyl)-3,5-bis(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B11481456.png)
![7-(2,4-Dimethoxyphenyl)-3-(4-fluorophenyl)-5-oxo-4,5,6,7-tetrahydrothieno[3,2-b]pyridine-2-carboxylic acid](/img/structure/B11481470.png)

